2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-4-BROMOPHENYL MORPHOLINE-4-CARBOXYLATE
Description
2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-4-BROMOPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon This particular compound features a pyrano[4,3-b]pyran core, which is a fused ring system, and is functionalized with various substituents including amino, cyano, and bromophenyl groups
Properties
IUPAC Name |
[2-(2-amino-3-cyano-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-4-yl)-4-bromophenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O6/c1-11-8-16-18(20(26)29-11)17(14(10-23)19(24)30-16)13-9-12(22)2-3-15(13)31-21(27)25-4-6-28-7-5-25/h2-3,8-9,17H,4-7,24H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPYAWDRLSHTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC(=O)N4CCOCC4)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-4-BROMOPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions For instance, the reaction may begin with the formation of the pyrano[4,3-b]pyran core through a cyclization reaction involving a suitable precursor
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. Scale-up processes would also consider factors such as reaction time, temperature, and pressure to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-4-BROMOPHENYL MORPHOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-4-BROMOPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
Uniqueness
The uniqueness of 2-{2-AMINO-3-CYANO-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-4-YL}-4-BROMOPHENYL MORPHOLINE-4-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
